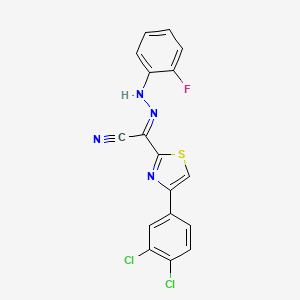
(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C17H9Cl2FN4S and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C12H8Cl2FN3S
- Molecular Weight : 256.10 g/mol
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation.
- Case Study : A study published in 2024 demonstrated that thiazole derivatives showed cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism of action was attributed to the induction of apoptosis and disruption of the cell cycle .
Antimicrobial Activity
Thiazole compounds have also been reported to possess antimicrobial activity.
- Research Findings : A comprehensive screening of thiazole derivatives revealed that certain compounds exhibited potent antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be as low as 10 µg/mL for some derivatives .
Enzyme Inhibition
Inhibitory effects on specific enzymes are another area of interest for thiazole derivatives.
- Acetylcholinesterase Inhibition : Research has shown that compounds with a thiazole core can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The target compound's analogs demonstrated IC50 values in the low micromolar range, indicating potential therapeutic applications for cognitive disorders .
Research Data Table
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Anticancer (various cell lines) | 5 - 20 µM | |
| Antimicrobial (E. coli, C. albicans) | 10 µg/mL | |
| AChE Inhibition | Low micromolar |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes or receptors.
Propriétés
IUPAC Name |
(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-11-6-5-10(7-12(11)19)16-9-25-17(22-16)15(8-21)24-23-14-4-2-1-3-13(14)20/h1-7,9,23H/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKULZXWHSWULFH-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














